

Strategic Integration of Phenoxy-Functionalized Boronic Acids in High-Throughput Libraries

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Compound of Interest

Compound Name: *2-Chloro-4-(phenoxy)phenylboronic acid*
CAS No.: 2121514-55-2
Cat. No.: B6304156

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Executive Summary: The Renaissance of the Boron Pharmacophore

In modern medicinal chemistry, the boronic acid moiety has transcended its traditional role as a transient synthetic intermediate (via Suzuki-Miyaura coupling). It has emerged as a privileged "warhead" for reversible covalent inhibition and a critical handle for Fragment-Based Drug Discovery (FBDD).

This guide addresses a specific, high-value subset of this chemical space: Phenoxy-functionalized boronic acids. The incorporation of the phenoxy ether linkage (

) confers unique physicochemical properties—enhanced solubility, metabolic stability, and rotational freedom—while the boronic acid (

) serves as a dual-purpose tool for both library expansion and target engagement (serine/threonine trapping).

Structural Rationale: The "Linker-Warhead" Synergy

The design of a phenoxy-functionalized boronic acid library must balance synthetic accessibility with pharmacological utility.

Feature	Chemical Rationale	Drug Discovery Impact
Phenoxy Linker	Ether oxygen acts as a hydrogen bond acceptor; bond angle (~118°) allows "bent" geometry.	Breaks planarity (escaping "Flatland"), improves aqueous solubility compared to biaryls, and mimics peptide turns.
Boronic Acid	Empty p -orbital on Boron (Lewis Acid).	Synthetic: Universal handle for Suzuki coupling. Biological: Forms reversible covalent tetrahedral adducts with nucleophilic residues (Ser, Thr, Cys).
Ortho-Substitution	Steric bulk adjacent to Boron.	Modulates Lewis acidity (pKa) and protects against oxidative deboration (P450 metabolism).

Synthetic Methodologies: Constructing the Scaffold

Creating these molecules requires navigating a chemoselectivity minefield. One cannot simply perform a Chan-Lam coupling on a naked boronic acid if the product itself must remain a boronic acid.

A. The "Miyaura Borylation" Route (Industry Standard)

The most robust approach for library generation is the construction of the phenoxy scaffold first, followed by the installation of the boron moiety. This avoids the risk of protodeboration or homocoupling during the ether formation.

Workflow Logic:

- Ether Formation:

(for electron-deficient rings) or Ullmann Coupling (for electron-rich rings).

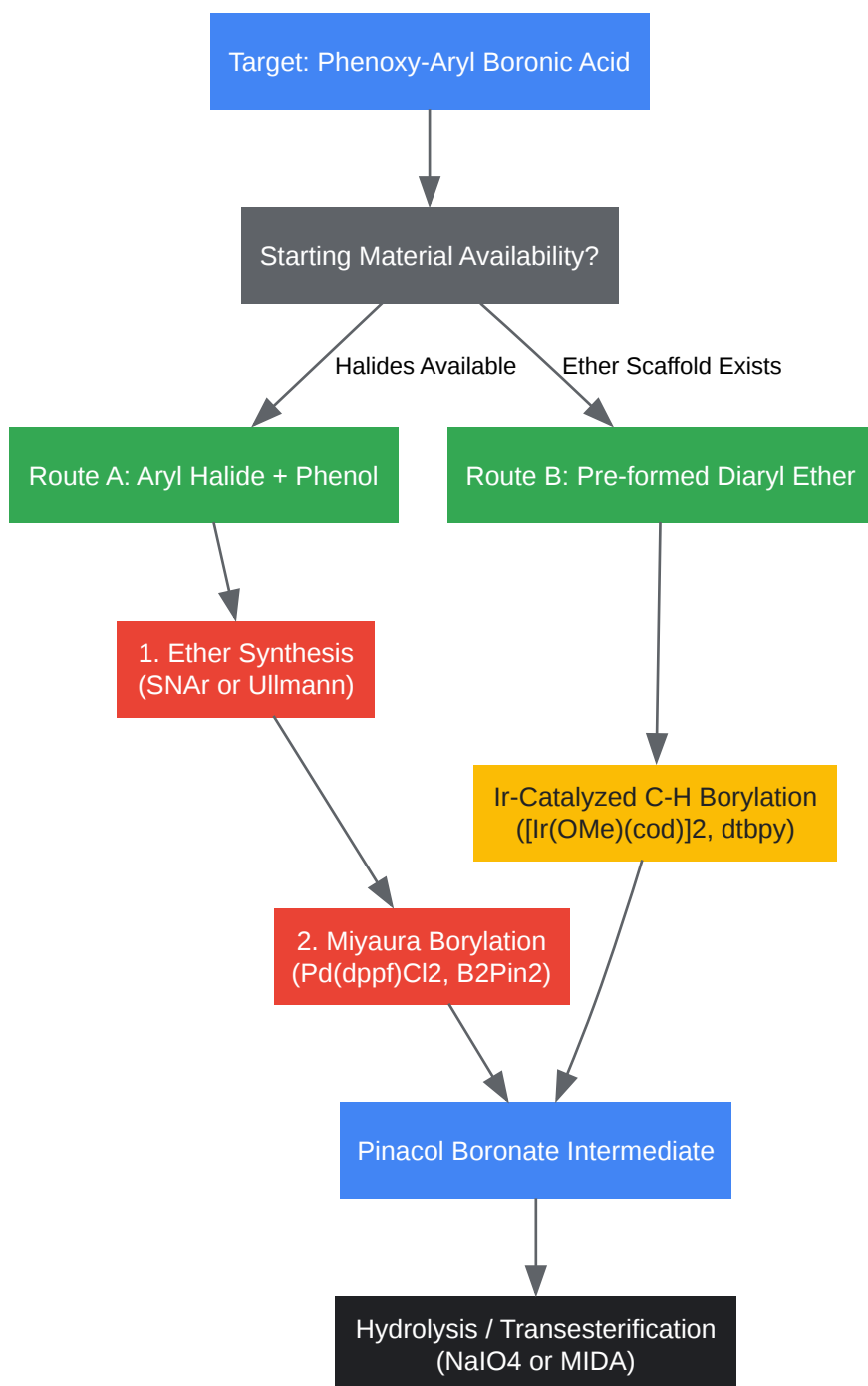
- Borylation: Pd-catalyzed cross-coupling of the aryl halide with Bis(pinacolato)diboron ().

B. Ir-Catalyzed C-H Activation (Late-Stage Functionalization)

For diversifying existing diphenyl ether libraries, Iridium-catalyzed C-H borylation is superior due to its steric governance, typically borylating the least hindered position (meta/para).

Visualization: Synthetic Decision Tree

The following diagram outlines the decision logic for synthesizing phenoxy-boronic acids based on starting material availability.



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Caption: Decision matrix for synthesizing phenoxy-functionalized boronates. Route A is preferred for regiochemical precision.

Experimental Protocols

Protocol 1: Pd-Catalyzed Miyaura Borylation of Phenoxy-Aryl Halides

This protocol is optimized for converting a brominated diphenyl ether into a boronic ester.

Reagents:

- Substrate: 4-bromodiphenyl ether (1.0 equiv)
- Boron Source:
(1.1 equiv)
- Catalyst:
(3 mol%)
- Base: Potassium Acetate (KOAc) (3.0 equiv)
- Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

- Setup: In a glovebox or under strictly inert atmosphere (Ar/N₂), charge a reaction vial with the aryl bromide, KOAc, and the Pd catalyst.
- Solvation: Add anhydrous 1,4-dioxane (concentration ~0.2 M). Critical: Oxygen must be excluded to prevent homocoupling of the boronate.
- Reaction: Seal the vial and heat to 80–90°C for 4–12 hours. Monitor conversion by LCMS (looking for the mass of the boronate ester, typically M+H or M+NH₄).
- Workup: Filter the hot mixture through a pad of Celite to remove palladium black. Wash with EtOAc.
- Purification: Concentrate the filtrate. If necessary, purify via silica gel chromatography.^[1]
Note: Pinacol boronates are stable on silica, but free boronic acids can streak.

Protocol 2: Library Stabilization via MIDA Boronates

Free boronic acids are prone to dehydration (boroxine formation) and oxidation. For library storage, converting them to N-methyliminodiacetic acid (MIDA) boronates is the gold standard.

Conversion Protocol:

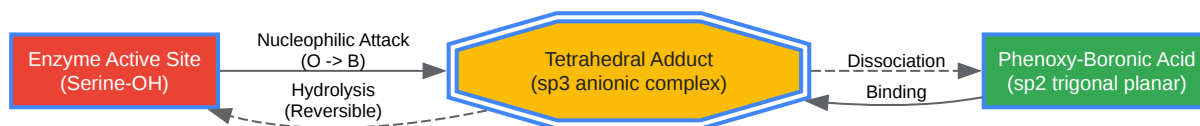
- Dissolve the boronic acid/pinacol ester in DMSO or Toluene/MeOH.
- Add MIDA (1.2–1.5 equiv).
- Heat to 110°C (Dean-Stark conditions if in Toluene) to drive off water/pinacol.
- Result: The MIDA boronate precipitates or crystallizes as a bench-stable solid, compatible with standard silica chromatography.[1]

Mechanism of Action: The Reversible Covalent Trap

In FBDD, phenoxy-boronic acids act as "warheads" targeting nucleophilic side chains. The phenoxy group positions the molecule within the hydrophobic pocket, while the boron atom engages the catalytic nucleophile.

Mechanism Visualization: Serine Protease Inhibition

The diagram below illustrates the reversible binding of a phenoxy-phenylboronic acid to a Serine Protease active site (e.g., Chymotrypsin or Proteasome).



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Caption: Reversible transition from trigonal planar (sp²) to tetrahedral (sp³) geometry upon binding Serine-OH.

Applications & Case Studies

A. Proteasome Inhibition (Beyond Bortezomib)

While Bortezomib uses a peptide backbone, next-generation inhibitors utilize the phenoxy-ether scaffold to improve bioavailability. The phenoxy group occupies the S1 or S2 hydrophobic pockets of the 20S proteasome, while the boronic acid traps the N-terminal Threonine.

B. DNA-Encoded Libraries (DEL)

Phenoxy-boronic acids are ideal for DELs because:

- **Compatibility:** They survive the aqueous conditions of DNA tagging (if protected or used immediately).
- **Diversity:** The Suzuki coupling of a DNA-tagged aryl halide with a phenoxy-boronic acid building block is a high-fidelity reaction (>90% conversion), essential for reading out library hits.

C. Oxidative Stability Data

A major concern is oxidative deboronation. The table below compares the half-life () of various boronic acids in physiological buffer ().

Compound Structure	(Oxidative Stability)	Notes
Phenylboronic Acid	~2 hours	Rapid oxidation to phenol.
2-Phenoxyphenylboronic acid	~18 hours	Ortho-phenoxy group provides steric shielding.
Benzoxaborole (Cyclic)	>48 hours	Highly stable; used in Crisaborole.
MIDA-Boronate	Indefinite	Requires hydrolysis to activate.

References

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